Cas no 380608-05-9 (benzyl N-3-(4-bromophenyl)propylcarbamate)

Benzyl N-3-(4-bromophenyl)propylcarbamate is a synthetic carbamate derivative featuring a 4-bromophenylpropyl group, which enhances its utility in organic and medicinal chemistry. The presence of the bromophenyl moiety offers reactivity for further functionalization, making it valuable in cross-coupling reactions and as an intermediate in pharmaceutical synthesis. The benzyl carbamate group provides stability while allowing selective deprotection under mild conditions. This compound is particularly useful in peptidomimetics and drug discovery due to its balanced lipophilicity and structural versatility. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a reliable building block for advanced chemical applications.
benzyl N-3-(4-bromophenyl)propylcarbamate structure
380608-05-9 structure
Product name:benzyl N-3-(4-bromophenyl)propylcarbamate
CAS No:380608-05-9
MF:C17H18NO2Br
Molecular Weight:348.234
MDL:MFCD31630485
CID:3956927
PubChem ID:22743235

benzyl N-3-(4-bromophenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • Carbamic acid, [3-(4-bromophenyl)propyl]-, phenylmethyl ester
    • benzyl N-3-(4-bromophenyl)propylcarbamate
    • n-[3-(4-bromophenyl)propyl](phenylmethoxy)carboxamide
    • 380608-05-9
    • benzyl N-[3-(4-bromophenyl)propyl]carbamate
    • NHEYSDPRWPTROG-UHFFFAOYSA-N
    • EN300-22883213
    • SCHEMBL6565064
    • MDL: MFCD31630485
    • インチ: InChI=1S/C17H18BrNO2/c18-16-10-8-14(9-11-16)7-4-12-19-17(20)21-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
    • InChIKey: NHEYSDPRWPTROG-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 347.05209Da
  • 同位素质量: 347.05209Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 297
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 4.4

benzyl N-3-(4-bromophenyl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-22883213-0.1g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
0.1g
$741.0 2024-06-20
Enamine
EN300-22883213-1.0g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
1.0g
$842.0 2024-06-20
Enamine
EN300-22883213-0.5g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
0.5g
$809.0 2024-06-20
Enamine
EN300-22883213-5g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9
5g
$2443.0 2023-09-15
Enamine
EN300-22883213-0.25g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
0.25g
$774.0 2024-06-20
Enamine
EN300-22883213-2.5g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
2.5g
$1650.0 2024-06-20
Enamine
EN300-22883213-1g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9
1g
$842.0 2023-09-15
Enamine
EN300-22883213-10g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9
10g
$3622.0 2023-09-15
Enamine
EN300-22883213-10.0g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
10.0g
$3622.0 2024-06-20
Enamine
EN300-22883213-0.05g
benzyl N-[3-(4-bromophenyl)propyl]carbamate
380608-05-9 95%
0.05g
$707.0 2024-06-20

benzyl N-3-(4-bromophenyl)propylcarbamate 関連文献

benzyl N-3-(4-bromophenyl)propylcarbamateに関する追加情報

Introduction to Benzyl N-3-(4-Bromophenyl)Propylcarbamate (CAS No: 380608-05-9)

Benzyl N-3-(4-bromophenyl)propylcarbamate, with the CAS number 380608-05-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a propylcarbamate moiety substituted at the 4-position of a bromophenyl ring. The benzyl group contributes to the compound's aromatic stability, while the propylcarbamate and 4-bromophenyl substituents introduce functional diversity, making it a valuable building block in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the potential of benzyl N-3-(4-bromophenyl)propylcarbamate as an intermediate in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex molecular frameworks, particularly in the development of novel pharmaceutical agents. For instance, studies have demonstrated its utility in the construction of peptide mimetics and bioisosteres, which are critical for drug discovery efforts targeting various therapeutic areas such as cancer and neurodegenerative diseases.

The synthesis of benzyl N-3-(4-bromophenyl)propylcarbamate typically involves multi-step processes that emphasize precision and control over stereochemistry and regioselectivity. One common approach involves the nucleophilic substitution of bromine atoms on the aromatic ring with appropriately substituted amine groups, followed by carbamate formation via nucleophilic acylation. These methods are often optimized using modern catalytic systems and green chemistry principles to enhance yield and minimize environmental impact.

In terms of applications, benzyl N-3-(4-bromophenyl)propylcarbamate has been utilized as a precursor in the synthesis of advanced materials, including polyurethanes and other polymeric systems. Its ability to form stable carbamate linkages makes it an attractive candidate for developing high-performance materials with tailored mechanical and thermal properties. Additionally, its brominated aromatic ring imparts unique electronic characteristics, which are advantageous in optoelectronic applications.

From an analytical standpoint, the characterization of benzyl N-3-(4-bromophenyl)propylcarbamate relies on a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure, purity, and stability under various conditions. Recent studies have also employed computational chemistry tools to predict its reactivity and compatibility with different reaction conditions.

Looking ahead, the continued exploration of benzyl N-3-(4-bromophenyl)propylcarbamate is expected to yield further innovations in chemical synthesis and materials science. Its unique combination of structural features positions it as a key intermediate for developing next-generation compounds with enhanced functionality and applicability across diverse industries.

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